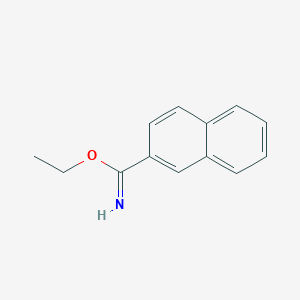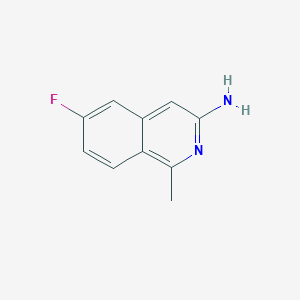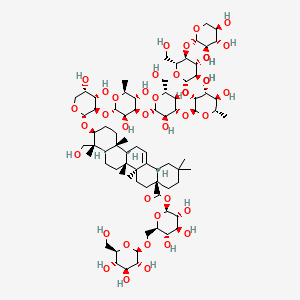
(4-Butylphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Butyl)phenylmethanesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butyl)phenylmethanesulfonyl chloride typically involves the reaction of 4-(1-Butyl)phenylmethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of 4-(1-Butyl)phenylmethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butyl)phenylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used as the reducing agent.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(1-Butyl)phenylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(1-Butyl)phenylmethanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group (SO2Cl) acts as an electrophile, facilitating the substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- Phenylmethanesulfonyl chloride
- 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride
- 4-Chlorobenzylsulfonyl chloride
- 4-Phenylbenzyl chloride
Uniqueness
4-(1-Butyl)phenylmethanesulfonyl chloride is unique due to the presence of the butyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction .
Properties
Molecular Formula |
C11H15ClO2S |
|---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
(4-butylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-4-10-5-7-11(8-6-10)9-15(12,13)14/h5-8H,2-4,9H2,1H3 |
InChI Key |
JQONWNUTVQNKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
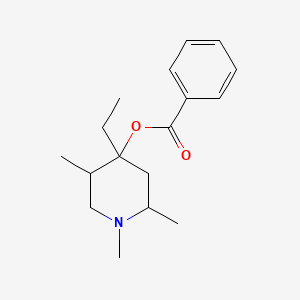
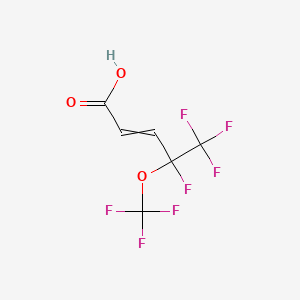
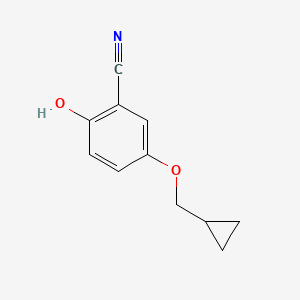
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
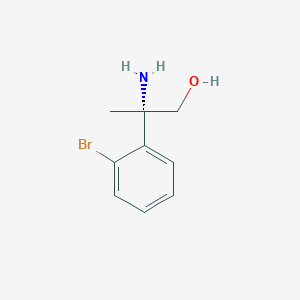
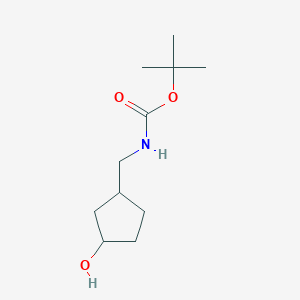
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)
